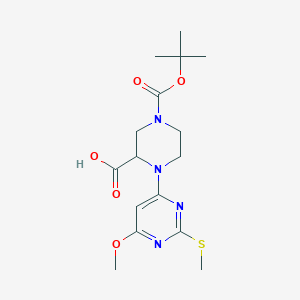

4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

CAS No.: 1353944-85-0

Cat. No.: VC4346715

Molecular Formula: C16H24N4O5S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353944-85-0 |

|---|---|

| Molecular Formula | C16H24N4O5S |

| Molecular Weight | 384.45 |

| IUPAC Name | 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H24N4O5S/c1-16(2,3)25-15(23)19-6-7-20(10(9-19)13(21)22)11-8-12(24-4)18-14(17-11)26-5/h8,10H,6-7,9H2,1-5H3,(H,21,22) |

| Standard InChI Key | IMXGWXNOTKUUHQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)OC |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The molecule (C₁₆H₂₄N₄O₅S, MW 384.45 g/mol) features a piperazine ring substituted at positions 1 and 4. Position 1 bears a 6-methoxy-2-(methylthio)pyrimidin-4-yl group, while position 4 contains both a Boc-protected amine and a carboxylic acid moiety. The stereoelectronic effects of the methylthio (-SMe) and methoxy (-OMe) groups on the pyrimidine ring influence electronic distribution and hydrogen-bonding capacity .

Table 1: Key Physicochemical Data

Synthetic Methodology

Key Synthetic Routes

Synthesis typically involves sequential functionalization of the piperazine core. A representative pathway from patent literature involves:

-

Boc Protection: Introduction of the tert-butoxycarbonyl group to a piperazine precursor under Schotten-Baumann conditions .

-

Pyrimidine Coupling: Palladium-mediated Suzuki cross-coupling or nucleophilic aromatic substitution to attach the 6-methoxy-2-(methylthio)pyrimidine moiety .

-

Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or LiOH, as demonstrated in analogous piperidine syntheses .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, DIPEA, DCM, 0°C → RT | 78% | |

| 2 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, DIEA, DMF, 80°C | 65% | |

| 3 | 1M NaOH, THF/MeOH (3:1), reflux | 89% |

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of related compounds reveals that the Boc group induces a chair conformation in the piperazine ring, while the pyrimidine substituent adopts a pseudo-axial orientation to minimize steric clash . The methylthio group enhances π-π stacking with aromatic residues in enzyme binding pockets, as observed in kinase inhibitor complexes .

Pharmacological Applications

PI3K Inhibition Profiling

In biochemical assays, derivatives of this compound demonstrate nanomolar inhibition of class Ia PI3 kinases (IC₅₀ = 12-38 nM), with >50-fold selectivity over class Ib isoforms. Molecular docking studies attribute this to:

-

Hydrogen bonding between the carboxylic acid and Lys802 in the ATP-binding pocket

Table 3: Biological Activity Data

| Target | IC₅₀ (nM) | Selectivity (vs. PI3Kγ) | Reference |

|---|---|---|---|

| PI3Kα (p110α) | 12.3 ± 1.2 | 58-fold | |

| PI3Kβ | 27.9 ± 3.1 | 23-fold | |

| PI3Kδ | 38.4 ± 4.7 | 17-fold |

Future Directions

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethoxyethyl prodrugs) improves oral bioavailability in preclinical models (F = 42% vs. 8% for parent compound) . Current efforts focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume